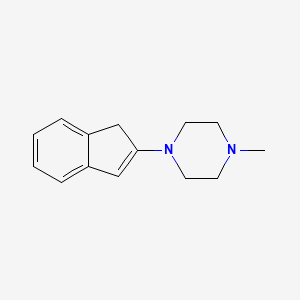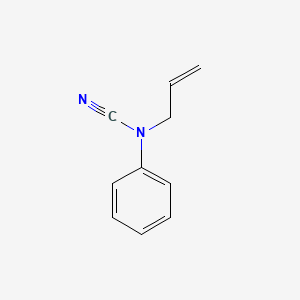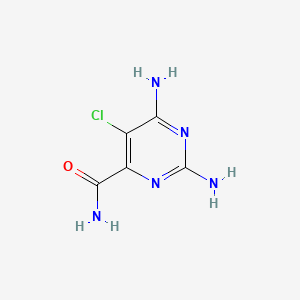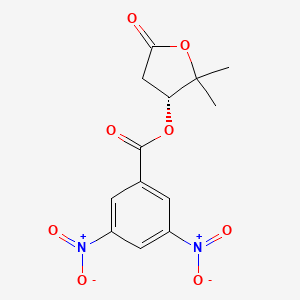
Docosanoic acid, butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docosanoic acid, butyl ester, also known as butyl behenate, is an ester derived from docosanoic acid and butanol. It is a long-chain fatty acid ester with the molecular formula C26H52O2. This compound is commonly used in various industrial applications due to its unique chemical properties, such as its high melting point and hydrophobic nature.
準備方法
Synthetic Routes and Reaction Conditions
Docosanoic acid, butyl ester can be synthesized through the esterification of docosanoic acid with butanol. The reaction typically involves heating the carboxylic acid (docosanoic acid) with the alcohol (butanol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is as follows:
Docosanoic acid+ButanolAcid CatalystDocosanoic acid, butyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the ester product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.
化学反応の分析
Types of Reactions
Docosanoic acid, butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into docosanoic acid and butanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with another alcohol to form a different ester and butanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Docosanoic acid and butanol.
Transesterification: A different ester and butanol.
Reduction: Docosanol and butanol.
科学的研究の応用
Docosanoic acid, butyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations due to its emollient properties.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its stability and hydrophobic nature.
作用機序
The mechanism of action of docosanoic acid, butyl ester primarily involves its interaction with lipid membranes. As a long-chain fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in topical formulations where it enhances the skin’s barrier function and provides moisturizing effects.
類似化合物との比較
Similar Compounds
Docosanoic acid, methyl ester: Similar in structure but with a methyl group instead of a butyl group.
Docosanoic acid, ethyl ester: Similar in structure but with an ethyl group instead of a butyl group.
Docosanoic acid, docosyl ester: An ester of docosanoic acid with docosanol.
Uniqueness
Docosanoic acid, butyl ester is unique due to its specific chain length and the presence of a butyl group, which imparts distinct physical and chemical properties. Compared to its methyl and ethyl counterparts, the butyl ester has a higher molecular weight and melting point, making it more suitable for applications requiring higher thermal stability.
特性
CAS番号 |
26718-96-7 |
|---|---|
分子式 |
C26H52O2 |
分子量 |
396.7 g/mol |
IUPAC名 |
butyl docosanoate |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(27)28-25-6-4-2/h3-25H2,1-2H3 |
InChIキー |
SLUTZBDOCDXRSH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




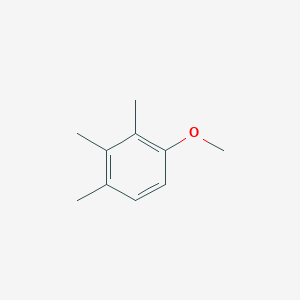

![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)

